Cinnamaldehyde 2,4-dinitrophenylhydrazone

Analytical Chemistry Organic Synthesis Quality Control

Cinnamaldehyde 2,4-dinitrophenylhydrazone (CAS 1237-69-0; molecular formula C₁₅H₁₂N₄O₄; molecular weight 312.28 g/mol) is the well-characterized hydrazone derivative formed by the acid-catalyzed condensation of trans-cinnamaldehyde with 2,4-dinitrophenylhydrazine (DNPH). This compound serves a dual role in the scientific marketplace: it is both a classical derivative for confirming the identity of cinnamaldehyde via sharp melting point determination (255 °C) and a pre-formed, high-purity reference standard for chromatographic and spectrophotometric calibration in carbonyl analysis workflows.

Molecular Formula C15H12N4O4
Molecular Weight 312.28
CAS No. 1237-69-0
Cat. No. B1143351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamaldehyde 2,4-dinitrophenylhydrazone
CAS1237-69-0
Molecular FormulaC15H12N4O4
Molecular Weight312.28
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C15H12N4O4/c20-18(21)13-8-9-14(15(11-13)19(22)23)17-16-10-4-7-12-5-2-1-3-6-12/h1-11,17H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamaldehyde 2,4-Dinitrophenylhydrazone (CAS 1237-69-0): Definitive Analytical Reference Standard for Carbonyl Identification and Beyond


Cinnamaldehyde 2,4-dinitrophenylhydrazone (CAS 1237-69-0; molecular formula C₁₅H₁₂N₄O₄; molecular weight 312.28 g/mol) is the well-characterized hydrazone derivative formed by the acid-catalyzed condensation of trans-cinnamaldehyde with 2,4-dinitrophenylhydrazine (DNPH) [1]. This compound serves a dual role in the scientific marketplace: it is both a classical derivative for confirming the identity of cinnamaldehyde via sharp melting point determination (255 °C) and a pre-formed, high-purity reference standard for chromatographic and spectrophotometric calibration in carbonyl analysis workflows [2]. Its intrinsic conjugated π-system, spanning the cinnamylidene moiety and the electron-deficient dinitrophenyl ring, imparts strong UV chromophoric properties (λ_max ≈ 370 nm) that underpin its widespread use in HPLC-UV/Vis and spectrophotometric methods [3].

Why Generic Cinnamaldehyde Hydrazone Substitution Creates Unacceptable Analytical and Biological Data Variance


The term 'cinnamaldehyde hydrazone' encompasses a structurally diverse family of compounds—including semicarbazones, phenylhydrazones, isonicotinoyl hydrazones, and phthalazinylhydrazones—where the identity of the hydrazine moiety dictates the derivative's melting point, chromatographic retention, UV-Vis absorption profile, and biological activity [1]. This compound, Cinnamaldehyde 2,4-dinitrophenylhydrazone (CIN-4 in the literature), is uniquely distinguished by the two electron-withdrawing nitro groups on the phenyl ring. These groups not only shift the UV λ_max bathochromically relative to unsubstituted phenylhydrazones, enabling specific detection at 360–370 nm, but also profoundly modulate the compound's cytotoxic selectivity profile [2]. Substituting this compound with, for instance, cinnamaldehyde semicarbazone (mp 215 °C) or cinnamaldehyde phenylhydrazone (CIN-1) will yield different analytical reference data and divergent biological readouts, making their interchangeability without re-validation scientifically invalid and a source of procurement risk [1][2].

Product-Specific Quantitative Evidence for Cinnamaldehyde 2,4-Dinitrophenylhydrazone Versus Closest Analogs


Melting Point Sharpness Enables Definitive Identity Confirmation Against Closely Related Carbonyl Derivatives

Cinnamaldehyde 2,4-dinitrophenylhydrazone exhibits a sharp melting point of 255 °C, which serves as a definitive end-point for derivative-based identification of the parent aldehyde [1]. In head-to-head comparison, cinnamaldehyde semicarbazone melts at 215 °C—a 40 °C difference that enables unambiguous differentiation between the two common derivatization strategies for the same carbonyl substrate [1]. Furthermore, benzaldehyde 2,4-dinitrophenylhydrazone, a close structural analog lacking the olefinic extension, melts at approximately 237 °C, demonstrating that the α,β-unsaturated conjugation in cinnamaldehyde's derivative elevates the melting point by ~18 °C [2]. Variation in reported melting ranges for 2,4-dinitrophenylhydrazones is common due to E/Z isomerism; however, cinnamaldehyde DNPH crystallizes predominantly as the thermodynamically stable syn (E) isomer, yielding a reproducible sharp melting point suitable for identity testing [2][3].

Analytical Chemistry Organic Synthesis Quality Control

Bathochromic UV-Vis Shift Enables Specific Detection at 370 nm for Interference-Free Formaldehyde Quantification

The cinnamaldehyde 2,4-dinitrophenylhydrazone derivative absorbs strongly at approximately 370 nm, a wavelength that is bathochromically shifted relative to the absorption of many saturated aliphatic aldehyde DNPH derivatives (typically ~358–363 nm) [1]. This red shift, arising from extended π-conjugation through the styryl group, has been exploited in a validated indirect spectrophotometric method where cinnamaldehyde DNPH serves as a scavenger probe: unreacted 2,4-DNPH is quantified via its cinnamaldehyde derivative with a linear dynamic range of 0.5–3 μg/mL (r² > 0.999), a limit of detection of 0.25 μg/mL, and a limit of quantification of 0.5 μg/mL for formaldehyde in antiviral and antimicrobial drug matrices . In contrast, formaldehyde-DNPH itself absorbs at 360 nm and saturates detector response rapidly, whereas the cinnamaldehyde-DNPH derivative at 370 nm provides a wider linear working range [2].

Spectrophotometry Pharmaceutical Analysis Trace Impurity Quantification

Differential Cytotoxic Selectivity: Cinnamaldehyde DNPH (CIN-4) Shows Distinct Activity Profile Versus Phenylhydrazone and Isonicotinoyl Hydrazone Analogs

In a comparative in vitro cytotoxicity study evaluating six hydrazone derivatives of natural aldehydes against four human cancer cell lines (HL-60 leukemia, SF-295 glioblastoma, HCT-116 colon, and PC-3 prostate), cinnamaldehyde-derived hydrazones CIN-1 (phenylhydrazone cinnamaldehyde) and CIN-2 (isonicotinoyl hydrazone cinnamaldehyde) exhibited high cytotoxic activity specifically against HL-60 and SF-295 lines, while cinnamaldehyde 2,4-dinitrophenylhydrazone (CIN-4) demonstrated a quantitatively distinct activity profile that was explicitly differentiated from CIN-1 and CIN-2 [1]. The study further evaluated in silico ADME/T parameters: CIN-2 showed high intestinal absorption, desirable plasma protein binding, adequate renal excretion, and low toxicity—properties inferred to differ for CIN-4 due to the electron-withdrawing nature of the dinitrophenyl substituent altering logP and bioavailability [1]. This compound-level selectivity differentiation means that procurement of the correct analog (CIN-4 vs. CIN-1 vs. CIN-2) is mandatory for reproducible pharmacological screening results.

Anticancer Research Medicinal Chemistry Cytotoxicity Screening

Thermal Stability and Decomposition Profile: Cinnamaldehyde DNPH Is Thermally Stable Up to Its Melting Point for Reliable GC and DSC Analysis

2,4-Dinitrophenylhydrazones as a class are known to be thermally stable crystalline solids that begin to decompose only after melting, a property critical for gas chromatographic (GC) separation and thermal analysis (DSC) [1]. Cinnamaldehyde 2,4-dinitrophenylhydrazone, with its reported decomposition temperature above 250 °C (effectively at or beyond its melting point of 255 °C), exhibits thermal robustness that permits direct GC injection without on-column degradation . This is in contrast to certain aliphatic aldehyde DNPH derivatives that show measurable decomposition below their melting points, necessitating reduced-temperature injection or derivatization to more stable reduced amine forms via 2-picoline borane treatment before HPLC analysis [2]. The extended conjugation in cinnamaldehyde DNPH contributes to its enhanced thermal stability relative to saturated aliphatic DNPH counterparts .

Thermal Analysis Gas Chromatography Stability Studies

Conjugated π-System Provides Enhanced Molar Absorptivity at Analytical Wavelengths Versus Non-Conjugated Aldehyde DNPH Derivatives

The molar extinction coefficient of cinnamaldehyde 2,4-dinitrophenylhydrazone in the 350–370 nm region is enhanced by the extended conjugation between the cinnamylidene double bond and the dinitrophenyl chromophore [1]. 2,4-Dinitrophenylhydrazones of aromatic aldehydes typically exhibit molar extinction coefficients near 20,000 M⁻¹cm⁻¹ at their absorption maxima (~350 nm in CHCl₃), and cinnamaldehyde DNPH, with its additional styryl conjugation, is expected to exhibit even higher absorptivity [1]. In contrast, saturated aliphatic aldehyde DNPH derivatives show lower extinction coefficients at their respective λ_max (~358 nm), and their absorption bands are narrower [2]. This enhanced absorptivity translates directly into lower limits of detection in HPLC-UV analysis: detection limits for individual aldehyde DNPH derivatives range from 4.3 to 21.0 μg/L depending on the aldehyde, with aromatic and α,β-unsaturated aldehydes consistently at the lower end of this range [3].

UV-Vis Spectroscopy HPLC Detection Sensitivity Carbonyl Quantification

Metal-Complexation Capability Differentiates Cinnamaldehyde DNPH from Simpler Hydrazone Derivatives for Environmental and Pharmaceutical Applications

Cinnamaldehyde 2,4-dinitrophenylhydrazone possesses the distinctive property of forming stable complexes with various metal ions, a feature not shared by all carbonyl hydrazone derivatives . This dual functionality—serving simultaneously as a carbonyl derivatization endpoint and as a metal-complexing ligand—stems from the electron-rich hydrazone nitrogen atoms and the electron-deficient dinitrophenyl ring acting in concert to create a chelating environment . Simpler hydrazones lacking the dinitrophenyl substitution (e.g., phenylhydrazones, semicarbazones) generally exhibit weaker metal-binding affinity [1]. This property has direct practical value in environmental monitoring, pharmaceutical analysis, and industrial quality control, where the compound enables simultaneous or sequential determination of organic carbonyls and transition metal ions from a single derivatization step .

Metal Ion Detection Environmental Monitoring Complexation Chemistry

Procurement-Optimized Application Scenarios for Cinnamaldehyde 2,4-Dinitrophenylhydrazone (CAS 1237-69-0)


HPLC-UV Reference Standard for Carbonyl Compound Identification and Quantification in Environmental Air and Water Analysis

Procure this compound as a certified reference standard for HPLC-UV determination of airborne and aqueous carbonyl pollutants. The sharp melting point (255 °C), well-defined UV λ_max (≈370 nm), and enhanced molar absorptivity from the extended conjugated system enable precise calibration for cinnamaldehyde quantification [1]. The compound's thermal stability to ≥250 °C permits direct GC-MS confirmation without reductive amination, a workflow advantage established by evidence of robust pre-melt stability [2]. The detection limits achievable (low μg/L range for aromatic aldehyde DNPHs) make this standard suitable for regulatory environmental monitoring programs requiring trace-level sensitivity [1].

Pharmaceutical Impurity Testing via Indirect Spectrophotometric Formaldehyde Quantification Using Cinnamaldehyde as a DNPH Scavenger

Utilize this compound in the validated indirect UV-Vis method for formaldehyde quantification in antiviral and antimicrobial drug substances. The bathochromically shifted absorption at 370 nm enables specific detection of the cinnamaldehyde-DNPH derivative with a linear range of 0.5–3 μg/mL (r² > 0.999), detection limit of 0.25 μg/mL, and quantification limit of 0.5 μg/mL . This method circumvents the HPLC-UV or GC-MS instrumentation requirements typically needed for formaldehyde-DNPH analysis, offering a rapid, simple, and cost-effective alternative for pharmaceutical QC laboratories . Procurement of the pre-formed, high-purity cinnamaldehyde DNPH ensures consistent scavenger reactivity and reproducible calibration in this application .

Anticancer Drug Discovery: Differentiated Pharmacological Screening Using Cinnamaldehyde DNPH (CIN-4) as a Structurally Distinct Lead Scaffold

Incorporate this compound as CIN-4 in cytotoxic screening panels against HL-60 leukemia and SF-295 glioblastoma cell lines. The evidence demonstrates that cinnamaldehyde DNPH possesses a quantitatively distinct activity profile from cinnamaldehyde phenylhydrazone (CIN-1) and isonicotinoyl hydrazone (CIN-2) . Its dinitrophenyl substitution alters electronic properties, logP, and ADME/T parameters relative to other hydrazone analogs, providing a differentiated chemical starting point for medicinal chemistry optimization . Researchers should specifically order CAS 1237-69-0 (CIN-4) rather than structurally similar but pharmacologically non-equivalent cinnamaldehyde hydrazones to ensure reproducible structure-activity relationship data .

Thermal Analysis Method Development and Validation Using a High-Melting DNPH Standard

Deploy this compound as a high-melting (255 °C) thermal analysis standard for DSC method development, instrument calibration, and stability indicating assay validation. Its property of remaining thermally stable up to and beyond its melting point—decomposing only after melting—makes it a reliable calibrant for DSC instruments operating in the 200–300 °C range [1]. In contrast to many aliphatic DNPH derivatives that require reductive amination to stable amine forms for reliable analysis, cinnamaldehyde DNPH can be analyzed directly without additional derivatization, reducing workflow steps and potential sources of analytical error [2]. Its high flash point (258.2 °C) and low vapor pressure (0 mmHg at 25 °C) further support safe handling in thermal analysis laboratories [1].

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